molecular formula C23H23NO5S B2549567 1-(2-ethoxynaphthalene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine CAS No. 1705295-39-1

1-(2-ethoxynaphthalene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine

Cat. No.: B2549567
CAS No.: 1705295-39-1
M. Wt: 425.5
InChI Key: YBMIKUJDPYWCGL-UHFFFAOYSA-N
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Description

1-(2-Ethoxynaphthalene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a structurally complex azetidine derivative featuring two distinct aromatic substituents: a 2-ethoxynaphthalene-1-carbonyl group and a 4-methoxybenzenesulfonyl moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, confers conformational rigidity and influences the compound’s electronic properties.

Properties

IUPAC Name

(2-ethoxynaphthalen-1-yl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5S/c1-3-29-21-13-8-16-6-4-5-7-20(16)22(21)23(25)24-14-19(15-24)30(26,27)18-11-9-17(28-2)10-12-18/h4-13,19H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMIKUJDPYWCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Ethoxynaphthalene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on available literature.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an azetidine ring, an ethoxynaphthalene carbonyl group, and a methoxybenzenesulfonyl moiety. Its molecular formula is C18H19N1O4SC_{18}H_{19}N_{1}O_{4}S with a molecular weight of approximately 351.41 g/mol. The structural features suggest potential interactions with biological targets, which may contribute to its pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Ethoxynaphthalene Carbonyl : The initial step involves the reaction of naphthalene derivatives with ethyl chloroacetate to form the ethoxynaphthalene carbonyl.
  • Azetidine Ring Formation : The azetidine ring is formed through cyclization reactions involving amines and carbonyl compounds.
  • Sulfonation : The introduction of the methoxybenzenesulfonyl group can be achieved through sulfonation reactions.

Cytotoxicity

Research indicates that compounds containing similar structural motifs exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives with thiadiazole and phthalimide structures have shown enhanced cytotoxicity, suggesting that modifications in the azetidine structure could yield similar results.

  • Case Study : A study evaluating cytotoxic activity demonstrated that compounds with naphthalene moieties exhibited IC50 values in the micromolar range against HeLa cells, indicating potential for therapeutic use in cancer treatment .

Antimicrobial Activity

Compounds featuring naphthalene and sulfonamide groups have been reported to possess antimicrobial properties. The mechanism is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.

  • Research Findings : A related compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential for this compound as a lead compound for antibiotic development.

Anti-inflammatory Properties

The presence of methoxy and sulfonamide groups suggests that this compound may also exhibit anti-inflammatory effects. Compounds with similar functionalities have been shown to inhibit pro-inflammatory cytokines in vitro.

  • Experimental Evidence : Studies have indicated that azetidine derivatives can reduce inflammation markers in cell cultures, suggesting a pathway for therapeutic applications in inflammatory diseases.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityIC50 ~ 29 μM against HeLa cells
AntimicrobialSignificant activity against bacteria
Anti-inflammatoryInhibition of cytokines

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of azetidine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that azetidine derivatives could effectively target specific cancer cell lines, suggesting that 1-(2-ethoxynaphthalene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine may exhibit similar efficacy against tumors.

Antimicrobial Properties

The sulfonamide group present in the compound is known for its antibacterial and antifungal activities. Compounds containing sulfonamide functionalities have been extensively studied for their ability to inhibit bacterial growth by targeting bacterial enzymes involved in folate synthesis. Preliminary studies suggest that the compound may possess antimicrobial activity, warranting further investigation into its efficacy against various pathogens.

Anti-inflammatory Effects

Given the structural similarities with known anti-inflammatory agents, this compound may also demonstrate anti-inflammatory properties. Research on related compounds has shown effectiveness in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Investigating the anti-inflammatory potential of this compound could lead to new therapeutic options for inflammatory diseases.

Case Studies and Experimental Findings

Several studies have explored the biological activities of azetidine derivatives:

  • Anticancer Studies : A series of azetidine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, revealing IC50 values indicating significant growth inhibition (e.g., GI50 values ranging from 10 to 30 µM) .
  • Antimicrobial Evaluation : Compounds similar to this compound were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL .
  • Anti-inflammatory Activity : In vitro assays demonstrated that certain azetidine derivatives reduced nitric oxide production in macrophages, indicating potential anti-inflammatory effects .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerAzetidine DerivativesSignificant growth inhibition in cancer cells
AntimicrobialSulfonamide DerivativesEffective against E. coli and S. aureus
Anti-inflammatoryAzetidine DerivativesReduced nitric oxide production

Comparison with Similar Compounds

Key Observations:

Substituent Diversity : The target compound’s combination of ethoxynaphthalene and methoxybenzenesulfonyl groups is distinct from simpler analogs (e.g., chloro or methyl substituents in ). This may enhance binding selectivity in biological systems.

Synthetic Complexity : The target compound’s synthesis likely requires sequential coupling of bulky aromatic groups, contrasting with spiro-azetidine derivatives , which involve cycloaddition or dimerization strategies.

Spectroscopic Features : While the β-lactam carbonyl in shows a strong IR peak at 1,758 cm⁻¹, the target’s carbonyl (naphthalene-linked) may exhibit a shifted absorption due to conjugation differences.

Pharmacological and Physicochemical Comparisons

  • Lipophilicity : The ethoxynaphthalene group in the target compound likely increases logP compared to hydrophilic derivatives like the trihydroxytriazine-containing JAK inhibitor .
  • Thermal Stability: The spiro-azetidine derivative decomposes at 220–222°C, suggesting higher thermal stability than azetidinones (e.g., ), which often have lower melting points due to reduced ring strain.
  • Biological Targets : Derivatives like are designed for kinase inhibition, while β-lactams (e.g., ) target bacterial enzymes. The target compound’s dual aromatic groups may enable dual functionality, though this remains speculative.

Notable Trends:

  • Solvent Systems : Polar aprotic solvents (DMSO, THF) are common in azetidine functionalization , while the target compound may require less polar solvents (e.g., CH₂Cl₂) for coupling reactions.
  • Acid/Base Use : TFA is frequently employed for salt formation (e.g., ), whereas the target’s synthesis might avoid strong acids to preserve the methoxy group.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-ethoxynaphthalene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Azetidine ring formation : Cyclization of sulfonamide precursors under basic conditions (e.g., K₂CO₃ in DMF) .

Coupling reactions : Introducing the 2-ethoxynaphthalene moiety via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like HOBt/EDCI .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

  • Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature (60–80°C for coupling), and stoichiometric ratios (1:1.2 for acyl chloride:azetidine) critically affect yield (40–65% reported) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; naphthalene aromatic protons at δ 7.2–8.5 ppm) .
  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., azetidine ring puckering, dihedral angles between naphthalene and sulfonyl groups) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 479.12) .

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